1-Fluoro-2-iodo-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-iodo-4-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀FI It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the 1-position, an iodine atom at the 2-position, and an isopropyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-iodo-4-isopropylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Alkylation:
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Fluoro-2-iodo-4-isopropylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the fluorine and iodine atoms can be replaced by other substituents under appropriate conditions.
Nucleophilic Aromatic Substitution: The fluorine atom, being highly electronegative, can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isopropyl group can undergo oxidation to form corresponding alcohols or ketones, while the iodine atom can be reduced to form deiodinated products
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts.
Nucleophilic Substitution: Strong nucleophiles such as sodium amide or potassium thiolate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation of the isopropyl group can yield a ketone .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-iodo-4-isopropylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in radiolabeling for positron emission tomography (PET) imaging due to the presence of the iodine atom.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism by which 1-Fluoro-2-iodo-4-isopropylbenzene exerts its effects depends on the specific application. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can react with electrophiles to form substituted products. The presence of the fluorine and iodine atoms influences the reactivity and selectivity of the compound in these reactions .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-4-iodobenzene: Lacks the isopropyl group, making it less sterically hindered and more reactive in certain substitution reactions.
4-Bromo-1-fluoro-2-iodobenzene: Contains a bromine atom instead of an isopropyl group, which can influence its reactivity and applications
Uniqueness: 1-Fluoro-2-iodo-4-isopropylbenzene is unique due to the combination of its substituents, which confer specific electronic and steric properties. The presence of both fluorine and iodine atoms allows for versatile reactivity in both electrophilic and nucleophilic substitution reactions, while the isopropyl group provides steric hindrance that can influence the selectivity of these reactions .
Eigenschaften
Molekularformel |
C9H10FI |
---|---|
Molekulargewicht |
264.08 g/mol |
IUPAC-Name |
1-fluoro-2-iodo-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10FI/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 |
InChI-Schlüssel |
CKANAZKFIOQIRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.